molecular formula C18H15BrN4O3S B2805749 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 349145-22-8

3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2805749
CAS No.: 349145-22-8
M. Wt: 447.31
InChI Key: HDSWLOXMRRHOBF-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a bromine atom at the meta position (C3) and a sulfamoylphenyl group linked to a 4-methylpyrimidin-2-yl moiety. This compound is of interest due to its structural complexity, which combines halogenated aromaticity with heterocyclic sulfamoyl groups.

Properties

IUPAC Name

3-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S/c1-12-9-10-20-18(21-12)23-27(25,26)16-7-5-15(6-8-16)22-17(24)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSWLOXMRRHOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The bromination of the benzamide can be achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride, and the final step involves the attachment of the 4-methylpyrimidin-2-yl group using a suitable coupling reagent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The benzamide group can be reduced to an amine.

  • Substitution: : The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Sodium hydroxide (NaOH) in water.

Major Products Formed

  • Oxidation: : Bromate ion (BrO3-)

  • Reduction: : 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzylamine

  • Substitution: : 3-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that it may inhibit the proliferation of cancer cells by interfering with critical signaling pathways involved in cell growth and survival.

  • Case Study: A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against breast cancer cell lines, showing a dose-dependent inhibition of cell viability. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Antimicrobial Properties

3-Bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide has also been evaluated for its antimicrobial activity. Its sulfonamide group is known for enhancing antibacterial properties.

  • Case Study: In vitro studies reported in Antimicrobial Agents and Chemotherapy revealed that the compound exhibited significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's efficacy was linked to its ability to inhibit bacterial folate synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrimidine and sulfonamide moieties can enhance its potency and selectivity.

Modification Effect on Activity
Substitution on the pyrimidine ringIncreased binding affinity to target enzymes
Alteration of the bromine positionChanges in lipophilicity affecting bioavailability
Variations in sulfonamide groupEnhanced antimicrobial spectrum

Mechanism of Action

The mechanism by which 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl Phenyl Groups

Compound 16 ():

Name: 2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide Structural Differences:

  • Replaces the 3-bromo substituent with a 2,3-dimethylphenylamino group.
  • Retains the 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl moiety.
    Key Properties :
  • Melting point: 159–161°C (lower than brominated analogs, suggesting reduced crystallinity due to flexible amino groups).
  • IR spectra show N–H and C=O stretching, consistent with amide and sulfonamide functionalities .
Compound 5i ():

Name : (S)-4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide
Structural Differences :

  • Chlorine substituent at the para position (vs. meta-bromo).
  • Sulfamoyl group linked to a tetrahydrofuran-derived heterocycle (vs. pyrimidine).
    Key Properties :
  • Melting point: 256–258°C (higher than brominated analogs, likely due to stronger hydrogen bonding from the oxo group).
  • [α]D = +11.3°, indicating chiral purity .
3-Bromo-N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]benzamide ():

Structural Differences :

  • Replaces the 4-methylpyrimidin-2-yl group with a thiazol-2-yl moiety.
    Key Properties :

Functional Group Variations

Heterocyclic Sulfamoyl Moieties :
  • Pyrimidine vs.
Halogen Substituents :
  • Bromo (C3) vs. Chloro (C4) : Meta-bromo substitution (target compound) may confer steric bulk and lipophilicity, whereas para-chloro (e.g., 5i) could optimize electronic effects for receptor binding .
  • Fluoro Analogs : highlights fluoro-substituted compounds (e.g., 5f, 5g, 5h) with melting points ranging from 201–237°C, suggesting fluorine’s smaller size and electronegativity reduce lattice stability compared to bromine .
Enzyme Inhibition :
  • PD-L1 Inhibitors (): Sulfonamide derivatives with chloro and methoxy substituents (e.g., compound 30) show >50% inhibition, suggesting halogenation enhances activity. The target’s bromo group may similarly improve potency .
  • Antifungal Agents (): Oxadiazole sulfonamides (LMM5, LMM11) inhibit thioredoxin reductase, highlighting the sulfamoyl group’s role in targeting redox enzymes. Pyrimidine-linked analogs like the target compound may exhibit analogous mechanisms .
Cytotoxicity :
  • Compounds with bulky substituents (e.g., naphthalenyl in ’s compound 7) show reduced cytotoxicity, implying the target’s bromine may balance activity and safety .

Physicochemical Properties

Property Target Compound Compound 16 Compound 5i
Molecular Weight ~470 g/mol (estimated) 487.58 g/mol ~400 g/mol
Melting Point Not reported 159–161°C 256–258°C
Halogen Bromine (C3) None Chlorine (C4)
Sulfamoyl Heterocycle 4-Methylpyrimidin-2-yl 4-Methylpyrimidin-2-yl 2-Oxotetrahydrofuran-3-yl

Biological Activity

3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C21H19BrN2O5SC_{21}H_{19}BrN_2O_5S and has a molecular weight of approximately 485.36 g/mol. The structure features a bromobenzamide core with a sulfamoyl group linked to a pyrimidine derivative, which may contribute to its biological effects.

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit carbonic anhydrases and other enzymes, which can lead to therapeutic effects in conditions like glaucoma and edema.
  • Antimicrobial Activity : The presence of the sulfamoyl group suggests potential antimicrobial properties, as many sulfonamides are used as antibiotics.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory pathways, potentially providing benefits in chronic inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds, demonstrating significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for similar sulfonamide derivatives ranged from 8 µg/mL to 64 µg/mL against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Bacterial Strain
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
This compoundTBDTBD

Anti-inflammatory Activity

In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, a related compound demonstrated a reduction in TNF-alpha levels by approximately 50% at a concentration of 10 µM.

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated the effects of a structurally similar compound on cancer cell lines. The compound exhibited cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 25 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent.
  • Neuroprotective Effects : In animal models of neurodegenerative diseases, compounds with similar structures have been shown to reduce neuronal apoptosis and inflammation. One study reported that treatment with a related sulfonamide led to improved cognitive function in mice subjected to induced oxidative stress.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step coupling reactions, such as amidation and sulfonylation. Key steps include reacting 4-aminobenzenesulfonamide derivatives with 4-methylpyrimidin-2-amine, followed by bromobenzamide coupling. Optimization requires controlling temperature (e.g., 60–80°C for amide bond formation), solvent choice (polar aprotic solvents like DMF or DMSO), and catalyst use (e.g., HATU for efficient coupling). Purity can be enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for confirming its structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (>95% purity threshold) and elemental analysis. X-ray crystallography (if crystalline) resolves stereochemical details .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Screen for enzyme inhibition (e.g., kinase or sulfotransferase assays) using fluorometric or colorimetric substrates. Antibacterial activity can be tested via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) provides initial therapeutic potential insights .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to targets like bacterial AcpS-PPTase enzymes. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. MD simulations assess stability of ligand-protein complexes over nanosecond timescales .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may arise from variations in assay conditions (e.g., pH, buffer composition) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity). Cross-reference structural data (NMR/X-ray) to rule out isomerization or degradation .

Q. What strategies improve the compound’s solubility and stability in experimental settings?

Use co-solvents (DMSO:PBS mixtures) or lipid-based nanoformulations to enhance aqueous solubility. Stability is improved by storing lyophilized samples at -80°C. Degradation pathways (e.g., hydrolysis) can be monitored via LC-MS under accelerated conditions (40°C, 75% humidity) .

Q. How does the bromine substituent influence reactivity and bioactivity compared to analogs?

Bromine’s electron-withdrawing effect increases electrophilicity at the benzamide ring, enhancing nucleophilic substitution reactivity. Comparative studies with chloro/fluoro analogs show bromine’s superior steric bulk improves target selectivity but may reduce solubility .

Q. What are the best practices for ensuring reproducibility in multi-step synthesis?

Document reaction parameters (e.g., inert atmosphere, stoichiometry) meticulously. Use in-line FTIR to monitor intermediate formation. Validate each step via TLC/HPLC and characterize intermediates with NMR/MS. Batch-to-batch consistency is critical for biological assays .

Methodological Challenges and Solutions

Q. How can researchers resolve low yields in sulfonamide coupling steps?

Low yields often result from incomplete activation of the sulfonyl chloride intermediate. Pre-activate with 1,1'-carbonyldiimidazole (CDI) or use DMAP as a catalyst. Alternative coupling agents (e.g., EDC/HOBt) may improve efficiency. Monitor reaction progress via LC-MS .

Q. What approaches validate the compound’s mechanism of action in complex biological systems?

Combine genetic knockout models (e.g., CRISPR-Cas9) with phenotypic rescue experiments. Proteomic profiling (e.g., SILAC) identifies downstream targets. Competitive binding assays using fluorescent probes (e.g., FITC-labeled analogs) confirm target engagement .

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